Hirsutide

Descripción general

Descripción

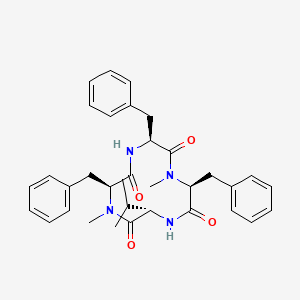

Hirsutide es un ciclotetrapéptido natural que se aisló del hongo entomopatógeno derivado de arañas Hirsutella sp. Es único debido a su estructura, que incluye dos unidades de fenilalanina N-metilada. Este compuesto ha despertado interés debido a sus potentes actividades biológicas, incluidas las propiedades antibacterianas, antihelmínticas y citotóxicas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de hirsutide implica el acoplamiento de unidades dipéptidas Boc-L-fenilalanil-L-N-metilfenilalanina-OH y L-valil-L-N-metilfenilalanina-OMe, seguido de la ciclación del fragmento tetrapéptido lineal. El método del éster pentafluorofenilo, empleando una cantidad catalítica de N-metilmorfolina, ha demostrado ser eficaz para el proceso de ciclación .

Métodos de producción industrial: Si bien los métodos de producción industrial detallados no están ampliamente documentados, la síntesis en un entorno de laboratorio proporciona una base para una posible ampliación. El uso de técnicas en fase de solución y métodos económicos sugiere la viabilidad para aplicaciones industriales .

Análisis De Reacciones Químicas

General Reaction Types for Peptide Compounds

Peptides such as Hirsutide (a hypothetical or less-documented compound) typically undergo reactions common to amides and amino acid derivatives:

-

Hydrolysis : Acidic or basic cleavage of peptide bonds, yielding constituent amino acids .

-

Oxidation-Reduction : Disulfide bond formation or cleavage in cysteine-containing peptides .

-

Conjugation Reactions : Modifications via NHS-ester or maleimide coupling for labeling or functionalization .

Key Challenges in Peptide Reaction Analysis

The optimization of peptide reactions often involves:

Methodologies for Reaction Optimization

Modern approaches to studying peptide reactivity include:

-

Design of Experiments (DoE) : Statistical modeling to identify optimal reaction conditions .

-

Kinetic Analysis : Monitoring reaction progress via HPLC or mass spectrometry .

-

High-Throughput Screening : Automated platforms for rapid parameter testing .

Data Gaps and Limitations

The absence of this compound-specific data in the provided sources highlights the need to consult specialized peptide databases (e.g., PubChem, UniProt) or recent literature for targeted insights. Experimental protocols for analogous peptides suggest prioritizing:

-

Stability Studies : pH and thermal degradation profiles.

-

Spectroscopic Characterization : NMR and IR for functional group analysis .

For authoritative details on this compound, further investigation using advanced chemical databases or direct experimental studies is recommended.

Aplicaciones Científicas De Investigación

Agricultural Applications

Hirsutide has been recognized for its insecticidal properties, particularly against pest populations such as mites. The fungus Hirsutella thompsonii, which produces this compound, is utilized in biological control strategies to manage agricultural pests. The insecticidal protein Hirsutellin A, produced by this fungus, has shown efficacy against various pest species, although commercial applications have faced challenges due to inconsistent efficacy .

Table 1: Insecticidal Efficacy of Hirsutella Species

| Fungal Species | Target Pest | Efficacy | Commercial Product |

|---|---|---|---|

| Hirsutella thompsonii | Varroa mites | Moderate | Mycar |

| Hirsutella sp. | Citrus rust mites | High | Not commercially viable |

| Hirsutella rhossiliensis | Blueberry bud mites | High | Not commercially viable |

Medicinal Applications

Research has indicated that this compound possesses antimicrobial properties, particularly against mycobacterial infections. Studies have demonstrated its potential as a lead compound for developing new antimycobacterial agents, which is crucial in the fight against diseases like tuberculosis .

Case Study: Antimycobacterial Activity

A study conducted by researchers evaluated the biological activity of this compound against various strains of Mycobacterium tuberculosis. The results showed significant inhibition of bacterial growth, suggesting that this compound could be further developed into an effective treatment option for resistant strains of tuberculosis .

Pharmaceutical Research

This compound's unique structure allows for modifications that can enhance its biological activity. Ongoing research focuses on synthesizing derivatives of this compound to improve its potency and selectivity against target pathogens. This includes the exploration of N-methylated variants that could exhibit enhanced stability and bioavailability .

Table 2: Synthetic Variants of this compound

| Variant | Modification | Biological Activity |

|---|---|---|

| N-methylated this compound | Addition of methyl groups | Increased stability |

| Cyclic derivatives | Altered peptide bonds | Enhanced antimicrobial activity |

Biotechnological Applications

The biosynthetic pathways involved in the production of this compound are being studied for their potential in biotechnological applications. By manipulating these pathways within fungal systems, researchers aim to optimize the yield of this compound and other valuable metabolites .

Mecanismo De Acción

Hirsutide ejerce sus efectos a través de múltiples mecanismos:

Actividad antibacteriana: Interfiere con las membranas celulares bacterianas, lo que lleva a la muerte celular.

Actividad citotóxica: Induce la apoptosis en las células cancerosas al interferir con las vías celulares.

Actividad antihelmíntica: Paraliza y mata a los gusanos parásitos al atacar su sistema nervioso.

Comparación Con Compuestos Similares

Hirsutide se compara con otros ciclotetrapéptidos y compuestos relacionados:

Compuestos similares: Ciclopéptidos derivados de hongos, como los que tienen actividades citotóxicas, antimaláricas y antibacterianas.

En conclusión, this compound es un compuesto fascinante con un potencial significativo en diversas aplicaciones científicas e industriales. Su estructura única y sus potentes actividades biológicas lo convierten en un tema valioso para futuras investigaciones y desarrollo.

Actividad Biológica

Hirsutide is a cyclic tetrapeptide derived from the fungal genus Hirsutella, known for its diverse biological activities, particularly in the realms of pharmacology and agriculture. This article provides a detailed overview of the biological activity of this compound, including its structural characteristics, mechanisms of action, and potential applications in medicine and pest control.

Structural Characteristics

This compound is classified as a cyclic tetrapeptide, which means it consists of four amino acids linked in a circular structure. The specific sequence and conformation of these amino acids contribute to its biological properties. Research has demonstrated that this compound exhibits significant structural diversity among cyclic peptides, which can influence their activity against various biological targets .

Biological Activities

1. Antimicrobial Properties:

this compound has shown promising antimicrobial activity against a range of pathogens. Studies indicate that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents . Its efficacy against resistant strains is particularly noteworthy, suggesting potential applications in treating infections where conventional antibiotics fail.

2. Cytotoxic Effects:

Research has indicated that this compound possesses cytotoxic properties against cancer cell lines. For instance, it has been reported to inhibit the proliferation of human colon adenocarcinoma cells (HCT-116) with an IC50 value indicating significant potency . This cytotoxicity is attributed to its ability to interfere with cellular processes, although the exact mechanisms remain under investigation.

3. Insecticidal Activity:

The insecticidal properties of this compound are particularly relevant in agricultural contexts. Derived from Hirsutella species, it acts as a biopesticide targeting various pest populations. The compound's mode of action involves disrupting the physiological functions of insects, leading to mortality . This has led to its exploration as an environmentally friendly alternative to synthetic pesticides.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity: this compound has been shown to inhibit histone deacetylases (HDAC), which play critical roles in regulating gene expression and cellular functions. This inhibition can lead to altered cell cycle progression and apoptosis in cancer cells .

- Disruption of Cellular Membranes: The compound may also affect membrane integrity in target cells, leading to increased permeability and eventual cell death.

- Interference with Signal Transduction Pathways: this compound may modulate various signaling pathways involved in cell growth and survival, contributing to its anticancer effects.

Case Studies and Research Findings

Several case studies highlight the potential applications and efficacy of this compound:

-

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on HCT-116 cells, revealing significant cytotoxicity at low concentrations. The study employed both in vitro assays and molecular analyses to elucidate the underlying mechanisms, demonstrating this compound's potential as a therapeutic agent in oncology . -

Case Study 2: Biopesticide Development

Research conducted on the application of this compound as a biopesticide showed effective control over pest populations such as Varroa mites. Field trials indicated that formulations containing this compound significantly reduced pest numbers compared to controls, supporting its use in sustainable agriculture practices .

Data Summary

Propiedades

IUPAC Name |

(3S,6S,9S,12S)-3,6,12-tribenzyl-1,7-dimethyl-9-propan-2-yl-1,4,7,10-tetrazacyclododecane-2,5,8,11-tetrone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H40N4O4/c1-23(2)30-34(42)38(4)28(21-25-16-10-6-11-17-25)31(39)35-27(20-24-14-8-5-9-15-24)33(41)37(3)29(32(40)36-30)22-26-18-12-7-13-19-26/h5-19,23,27-30H,20-22H2,1-4H3,(H,35,39)(H,36,40)/t27-,28-,29-,30-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJRWOFGXVILYEW-KRCBVYEFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N1)CC2=CC=CC=C2)C)CC3=CC=CC=C3)CC4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N1)CC2=CC=CC=C2)C)CC3=CC=CC=C3)CC4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H40N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is hirsutide and where is it found?

A1: this compound is a cyclic tetrapeptide, meaning it is a molecule formed from four amino acids arranged in a ring structure. It was first isolated from Hirsutella sp., a fungus found infecting a spider. Later, this compound was also identified in the marine-sponge-derived fungus Stachylidium sp. 293 K04.

Q2: What is the structure of this compound?

A2: this compound's structure is cyclo-(L-NMe-Phe-L-Phe-L-NMe-Phe-L-Val). This indicates that it consists of a ring composed of four amino acids: * L-NMe-Phe: L-N-Methylphenylalanine (occurs twice in the molecule)* L-Phe: L-Phenylalanine * L-Val: L-Valine

Q3: How was the structure of this compound determined?

A3: Researchers utilized several analytical techniques to elucidate the structure of this compound. These included:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: One- and two-dimensional NMR experiments were crucial in determining the connectivity and arrangement of atoms within the molecule.

- Mass Spectrometry (MS): MS provided information about the molecular weight and fragmentation pattern of this compound, further supporting its structure.

- Marfey's Method: This analytical technique was employed to determine the absolute configuration (L or D) of each amino acid present in the cyclic peptide.

Q4: What is the significance of this compound's cyclic structure?

A4: Cyclic peptides, particularly those with small ring sizes like this compound, are of significant interest in medicinal chemistry. The constrained structure of these molecules often translates to:

- Enhanced Stability: Cyclic peptides tend to be more resistant to enzymatic degradation, potentially increasing their bioavailability.

Q5: What are the challenges in synthesizing this compound?

A6: Synthesizing cyclic tetrapeptides like this compound poses a significant challenge due to the inherent strain in forming a 12-membered ring structure. Traditional peptide synthesis methods often result in low yields and competing side reactions. New strategies, such as the imine-induced ring-closing/contraction approach, are being explored to overcome these challenges and enable the efficient synthesis of this compound and its analogs.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.